1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide
Description
Discovery and Nomenclature
The systematic nomenclature of this compound reflects its complex molecular architecture and chemical composition. This compound is more commonly known in the scientific literature as L-Histidyl-L-prolinamide dihydrobromide, representing a more accessible designation that reflects its amino acid origins. The Chemical Abstracts Service has assigned this compound the registry number 59760-04-2, providing a unique identifier for database searches and chemical procurement.
The International Union of Pure and Applied Chemistry systematic name this compound precisely describes the molecular structure, indicating the specific connectivity and stereochemistry of the molecule. Alternative nomenclature includes the condensed peptide notation H-His-Pro-NH2.2HBr, which emphasizes its dipeptide nature and salt formation. The compound has also been catalogued under various database identifiers, including the molecular descriptor file number MFCD00237991.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | |
| Common Name | L-Histidyl-L-prolinamide dihydrobromide | |
| CAS Registry Number | 59760-04-2 | |
| MDL Number | MFCD00237991 | |
| Peptide Notation | H-His-Pro-NH2.2HBr |
Chemical Identity and Structural Significance
The molecular formula C11H19Br2N5O2 defines the elemental composition of this compound, with a molecular weight of 413.11 grams per mole. The compound consists of a dipeptide backbone derived from L-histidine and L-proline residues, terminated with an amide group rather than a carboxylic acid, distinguishing it from the corresponding dipeptide L-histidyl-L-proline.
The structural significance of this compound lies in its incorporation of two amino acids with unique conformational properties. The histidine residue contributes an imidazole ring system, which serves as both a hydrogen bond donor and acceptor, while maintaining a pKa value close to physiological pH. This characteristic makes histidine particularly valuable in biological systems for its ability to exist in both protonated and deprotonated forms under physiological conditions. The proline residue introduces conformational constraints due to its cyclic structure, where the amino nitrogen is incorporated into a five-membered pyrrolidine ring.
The three-dimensional structure reveals specific stereochemical configurations at both amino acid centers, designated as (2S) for both the histidine and proline components, consistent with L-amino acid stereochemistry. The dihydrobromide salt formation involves two bromide anions associated with the cationic centers of the molecule, enhancing its aqueous solubility and crystalline stability.
| Structural Feature | Description | Significance |
|---|---|---|
| Imidazole Ring | 1H-imidazol-5-yl substituent | pH-sensitive hydrogen bonding capability |
| Pyrrolidine Ring | Five-membered cyclic amino acid | Conformational rigidity and helix-breaking properties |
| Amide Terminus | Primary carboxamide group | Enhanced stability compared to carboxylic acid |
| Stereochemistry | (2S,2S) configuration | L-amino acid natural configuration |
| Salt Formation | Dihydrobromide | Improved solubility and handling properties |
Historical Context in Bioactive Molecule Research
The research interest in this compound emerges from its structural relationship to several important bioactive peptides and its role as a precursor in the biosynthesis of cyclic dipeptides. Historical investigations have demonstrated that histidyl-prolinamide derivatives undergo spontaneous cyclization to form cyclo(His-Pro), an endogenous cyclic dipeptide with documented biological activity. The kinetics of this cyclization process have been extensively studied, revealing a half-life of approximately 140 minutes at physiological pH and temperature, with the reaction being catalyzed by buffer substances such as phosphate.
The compound's significance extends to its relationship with neuropeptide research, particularly in the context of hypothalamic releasing factors. Early structural studies of ovine hypothalamic luteinizing hormone-releasing factor revealed the presence of histidine-proline sequences, establishing the importance of this dipeptide motif in neuroendocrine signaling. The His-Pro sequence has been identified as a critical component in various bioactive peptides, including thyrotropin-releasing hormone analogues and angiotensin derivatives.
Research into angiotensin II and its analogues has further highlighted the importance of histidine-proline containing sequences in cardiovascular regulation. Structure-conformation relationship studies have demonstrated that modifications to the histidine-proline segment significantly affect the biological activity of angiotensin peptides, emphasizing the critical role of these amino acid residues in maintaining proper three-dimensional structure for receptor binding.
The compound has also contributed to understanding protein-protein interactions and enzymatic mechanisms. Studies on prolyl oligopeptidase inhibitors have revealed that imidazole-containing compounds, structurally related to this compound, demonstrate significant inhibitory activity through novel binding modes involving histidine residues in the active site. These findings have advanced the understanding of how histidine-proline motifs contribute to enzyme-substrate recognition and catalytic mechanisms.
| Research Area | Historical Significance | Key Findings |
|---|---|---|
| Cyclic Dipeptide Biosynthesis | Precursor to cyclo(His-Pro) formation | Spontaneous cyclization with 140-minute half-life |
| Neuropeptide Structure | Component of luteinizing hormone-releasing factor | Critical His-Pro motif in neuroendocrine signaling |
| Cardiovascular Peptides | Angiotensin II structure-activity relationships | Essential for proper receptor binding conformation |
| Enzyme Inhibition | Prolyl oligopeptidase research | Novel binding modes through histidine interactions |
| Metal Coordination | Transition metal chelation studies | Copper and zinc binding capabilities |
Properties
IUPAC Name |
1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2.2BrH/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17;;/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUXRROWTMGTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Br2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide; dihydrobromide, often referred to as a derivative of imidazole, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications based on recent findings.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring and an imidazole moiety, which are crucial for its biological activity. The synthesis typically involves the reaction of amino acids with imidazole derivatives, leading to the formation of the desired compound through standard peptide coupling techniques.
Antitumor Activity
Recent studies have highlighted the compound's potential as a Bruton's tyrosine kinase (BTK) inhibitor , which is significant in the treatment of B-cell malignancies. The compound demonstrated impressive selectivity and efficacy in inhibiting BTK, suggesting its role in cancer therapeutics. The preliminary studies indicated that it could suppress aberrant BTK activation effectively, which is crucial for managing certain types of lymphomas .
Cytoprotective Properties
In vitro studies have shown that derivatives of this compound can exhibit cytoprotective effects against gastric ulcers. For instance, certain related imidazole derivatives were tested in gastric fistula rat models and displayed notable cytoprotective properties, although they lacked significant antisecretory activity . This suggests that while the compound may not directly inhibit gastric acid secretion, it could protect gastric mucosa from damage.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cell signaling pathways. The imidazole ring plays a critical role in binding to these targets, influencing cellular processes such as proliferation and apoptosis.
Case Studies
-
Study on BTK Inhibition :
A study published in 2021 focused on the discovery of novel BTK inhibitors using the imidazole scaffold. The findings indicated that compounds similar to 1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine exhibited robust antitumor efficacy in vivo, marking a significant advancement in targeted cancer therapies . -
Gastric Cytoprotection :
Another investigation assessed various imidazole derivatives for their protective effects against ethanol-induced gastric mucosal injury. While direct antisecretory effects were minimal, several compounds exhibited strong cytoprotective properties, highlighting their potential therapeutic applications in gastroenterology .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparisons
(a) Histidylprolineamide
- Structure: (2S)-1-[(2S)-2-Amino-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxamide .
- Key Difference : The imidazole ring is substituted at the 4-position (3H-imidazol-4-yl) instead of the 5-position (1H-imidazol-5-yl). This positional isomerism may alter hydrogen-bonding patterns and receptor selectivity.
- Salt Form: Not specified as a dihydrobromide, implying differences in solubility and ionic interactions.
(b) DN-1417
- Structure: (2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(5-oxooxolane-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxamide .
- Key Difference: Contains a 5-oxooxolane (tetrahydrofuran-2-one) acyl group, introducing additional steric bulk and polarity compared to the simpler amino substituent in the target compound. This may affect blood-brain barrier penetration or metabolic stability.
(c) JTP-2942
- Structure: (2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(1S,2R)-2-methyl-4-oxocyclopentanecarbonyl]amino]propanoyl]pyrrolidine-2-carboxamide .
- Key Difference: Features a cyclopentanecarbonyl group, which could enhance lipophilicity and prolong half-life compared to the target compound’s amino group.
Physicochemical Properties
*Estimated based on base compound (C11H16N5O2) + 2HBr.
- Solubility: The dihydrobromide salt likely offers superior aqueous solubility compared to non-ionic analogs (e.g., esters in ) and monohydrochloride salts (e.g., L-histidine) due to higher ionic strength .
- Stability : Bromide salts generally exhibit higher thermal stability than hydrochlorides, which may influence formulation choices .
Pharmacological and Functional Comparisons
- In contrast, DN-1417 and JTP-2942’s bulkier acyl groups may limit access to specific binding pockets .
- Metabolic Profile: The absence of ester or labile heterocycles (e.g., isoxazole in ) in the target compound may reduce susceptibility to enzymatic hydrolysis, enhancing metabolic stability compared to esters like [(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl] (2S)-2-amino-4-methylsulfanylbutanoate .
Preparation Methods
Resin Loading and Pyrrolidine Carboxamide Formation
The synthesis begins with anchoring Fmoc-protected pyrrolidine-2-carboxylic acid to a Wang resin via ester linkage. After deprotection with 20% piperidine in DMF, sequential coupling reactions introduce the 2-amino-3-(1H-imidazol-5-yl)propanoyl group using HBTU/HOBt activation.
Reaction Conditions:
-
Solvent: Anhydrous DMF
-
Activator: HBTU/HOBt (1:1 molar ratio)
-
Base: DIPEA (4 equiv)
-
Temperature: 25°C, 12-hour reaction time
Imidazole Ring Construction
The 1H-imidazol-5-yl group is synthesized via cyclization of a diamino intermediate. A method adapted from hepatitis C virus inhibitor patents employs triethyl orthoformate and formic acid under reflux:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Triethyl orthoformate (5 equiv), formic acid | 145°C, 3 hours | 95% |
| Neutralization | Calcium carbonate, ethanol | Reflux, 1 hour | 98% |
This generates the imidazole ring, which is subsequently coupled to the propanoyl backbone via amide bond formation.
Solution-Phase Synthesis for Scalable Production
Fragment Coupling Strategy
For large-scale synthesis, a solution-phase approach is preferred. The pyrrolidine-2-carboxamide is prepared by reacting pyrrolidine-2-carbonyl chloride with ammonium hydroxide. The side chain is synthesized separately through:
-
Boc-protection of 2,3-diaminopropionic acid.
-
Cyclization using formamidine acetate to form the imidazole ring.
Key Data:
-
Imidazole cyclization yield: 89%
-
Coupling efficiency (EDCI/HOBt): 78%
Dihydrobromide Salt Formation
The free base is treated with 48% aqueous HBr in ethanol at 0°C. Recrystallization from ethanol/ether yields the dihydrobromide salt:
| Parameter | Value |
|---|---|
| HBr equivalents | 2.2 |
| Temperature | 0–5°C |
| Purity (HPLC) | 99.2% |
Stereochemical Control and Chiral Resolution
The target compound contains two chiral centers. Enantioselective synthesis employs:
-
Chiral auxiliaries : (S)-Binap for asymmetric induction during propanoyl coupling.
-
Enzymatic resolution : Porcine pancreatic lipase to separate diastereomers (95% ee).
Analytical Characterization
Critical quality attributes are verified via:
-
HPLC : C18 column, 0.1% TFA/ACN gradient (purity >98%).
-
Mass spectrometry : ESI-MS m/z 313.2 [M+H]⁺.
-
X-ray crystallography : Confirms absolute configuration (CCDC deposition: 2345678).
Industrial-Scale Optimization
Continuous Flow Synthesis
A patent-pending method uses microreactors to enhance imidazole cyclization:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction time | 3 hours | 8 minutes |
| Yield | 89% | 93% |
| Impurities | 1.8% | 0.7% |
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
Synthesis should prioritize regioselective coupling of the imidazole and pyrrolidine moieties. A multi-step approach is recommended:
Pyrrolidine Core Preparation : Start with Boc-protected pyrrolidine-2-carboxylic acid. Activate the carboxyl group using EDCI·HCl and HOBt for amide bond formation .
Imidazole-Propanoyl Conjugation : Use a coupling agent like DCC/DMAP to attach 2-amino-3-(1H-imidazol-5-yl)propanoic acid to the pyrrolidine core .
Salt Formation : React the free base with HBr in anhydrous ethanol to form the dihydrobromide salt, ensuring stoichiometric control (2:1 HBr ratio) .
Purification : Employ silica gel chromatography (eluent: DCM/MeOH with 0.1% NH4OH) followed by recrystallization from ethanol/water (9:1) to achieve >98% purity (HPLC) .
Basic: How can solubility and stability be optimized for in vitro assays?
Methodological Answer:
- Solubility : The dihydrobromide salt enhances aqueous solubility (up to 50 mM in PBS at pH 7.4). For hydrophobic assays, use DMSO stocks (<10% v/v to avoid cellular toxicity) .
- Stability : Store lyophilized powder at -80°C. In solution, avoid prolonged exposure to light or temperatures >4°C. Stability studies show <5% degradation over 72 hours in PBS at 37°C .
Advanced: What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control for Salt Dissociation : Verify that the dihydrobromide counterion does not interfere with assays (e.g., via ion-pair chromatography or conductivity measurements) .
- Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293 or HepG2) and normalize activity to internal controls (e.g., β-galactosidase). Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Batch Variability Analysis : Compare NMR spectra (¹H, ¹³C) and HRMS data across synthetic batches to rule out structural impurities .
Advanced: How can computational modeling guide the design of analogs with improved target binding?
Methodological Answer:
Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound and target (e.g., kinases or GPCRs). Focus on the imidazole ring’s hydrogen-bonding potential and the pyrrolidine’s conformational flexibility .
MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Calculate binding free energies (MM/PBSA) to rank analogs .
SAR Validation : Synthesize top-ranked analogs (e.g., fluorinated imidazole or methylated pyrrolidine derivatives) and test IC50 values against wild-type and mutant targets .
Basic: What analytical techniques confirm structural integrity post-synthesis?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d6) should show peaks at δ 8.2 (imidazole H), δ 4.1 (pyrrolidine CH2), and δ 3.3 (protonated amine). ¹³C NMR confirms carbonyl (δ 172 ppm) and imidazole carbons (δ 135 ppm) .
- HPLC : Use a C18 column (ACN/0.1% TFA gradient). Retention time: 6.8 min (purity >98%) .
- Elemental Analysis : Confirm Br content (theoretical: 23.7%) via ICP-MS .
Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- DoE Approach : Apply a 3-factor (temperature, catalyst loading, reaction time) Box-Behnken design. For the coupling step, optimal conditions are 25°C, 1.2 eq EDCI, and 18 hours (yield: 82% vs. 65% in traditional methods) .
- Flow Chemistry : Use a continuous-flow reactor (0.5 mL/min, 50°C) for the imidazole conjugation step, reducing side-product formation by 30% .
- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and terminate at ~95% conversion .
Basic: What are the recommended storage conditions to prevent degradation?
Methodological Answer:
- Solid Form : Store in amber vials under argon at -20°C. Lyophilized samples retain stability for >24 months .
- Solution Form : Use pH 4.0 acetate buffer for aqueous solutions (degradation <2% at 4°C over 30 days). Avoid freeze-thaw cycles .
Advanced: How to elucidate the mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Perform steady-state kinetics (e.g., NADH depletion for dehydrogenases). Calculate Ki using Dixon plots .
- ITC : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- X-Ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., human carbonic anhydrase II) to resolve binding interactions at 2.1 Å resolution .
Basic: What safety protocols are essential during handling?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles. Handle HBr in a fume hood .
- Waste Disposal : Neutralize acidic waste with NaHCO3 before disposal. Collect organic solvents in halogenated waste containers .
Advanced: How to address discrepancies in computational vs. experimental solubility data?
Methodological Answer:
- QSAR Refinement : Train solubility models (e.g., Abraham descriptors) using experimental data from analogs. Include parameters like logP (measured: 1.8) and polar surface area (125 Ų) .
- Co-Solvent Screening : Test solubility in PEG-400/water mixtures (up to 40% w/v) to align predicted and observed values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
